(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid
Description
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid is a fluorinated diamino acid derivative characterized by two chiral centers (2R and 5R) and a terminal trifluoromethyl group at the C6 position. Its molecular formula is inferred as C₆H₉F₃N₂O₂, with a molecular weight of 222.15 g/mol (calculated). This compound is cataloged as a rare chemical, highlighting its specialized applications in medicinal chemistry or materials science .
Properties
Molecular Formula |
C6H11F3N2O2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4H,1-2,10-11H2,(H,12,13)/t3-,4-/m1/s1 |
InChI Key |
OFXDKSSZYVHWQA-QWWZWVQMSA-N |
Isomeric SMILES |
C(C[C@H](C(F)(F)F)N)[C@H](C(=O)O)N |
Canonical SMILES |
C(CC(C(F)(F)F)N)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid typically involves multi-step organic synthesis with careful stereochemical control. The key challenges include:
- Introduction of trifluoromethyl group at the terminal carbon (position 6).
- Installation of two amino groups at positions 2 and 5 with the correct (R) stereochemistry.
- Preservation of the carboxylic acid functionality.
Several synthetic routes have been developed, often starting from suitably protected amino acid precursors or basic amino acids, followed by selective trifluoromethylation and amination steps.
Trifluoroacetylation and Esterification Approach
One industrially efficient method involves the preparation of Nω-trifluoroacetyl derivatives of amino acids, which can serve as intermediates in the synthesis of trifluoromethylated amino acids like this compound. The process includes:
- Preparation of trifluoroacetic acid esters by refluxing trifluoroacetic acid with alcohols (e.g., methanol, ethanol, n-propanol).
- Reaction of these esters with basic amino acids under alkaline aqueous conditions (pH 8-11) to selectively trifluoroacetylate the ω-amino group.
- This selective transtrifluoroacetylation allows for efficient introduction of trifluoromethyl functionality while maintaining other functional groups intact.
This method is advantageous due to its operational simplicity, economic feasibility, and selectivity.
Amino Group Protection and Functionalization
Protection of amino groups is crucial during synthesis to prevent side reactions. A common strategy involves:
- Protecting the amino groups with trifluoroacetyl groups using trifluoroacetic anhydride under anhydrous conditions.
- Generating acyl trifluoroacetates from the N-protected amino acids, which can then be further functionalized.
- This approach allows for controlled introduction of trifluoromethyl groups and facilitates subsequent transformations to yield the target compound.
Stereochemical Control
Ensuring the (2R,5R) stereochemistry is critical for the biological activity of the compound. Methods to achieve this include:
- Using chiral starting materials or chiral auxiliaries.
- Employing stereoselective catalysts or reagents during amination and trifluoromethylation steps.
- Careful control of reaction conditions such as temperature, solvent, and pH to favor the desired stereoisomer.
Example Synthetic Route (Summary)
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of trifluoroacetic acid ester | Reflux trifluoroacetic acid with alcohol (e.g., ethanol) | Formation of trifluoroacetate ester |
| 2 | Selective trifluoroacetylation of amino acid | Reaction with basic amino acid in aqueous alkaline medium (pH 8-11) | Nω-trifluoroacetyl amino acid intermediate |
| 3 | Protection of amino groups | Treatment with trifluoroacetic anhydride under anhydrous conditions | N-trifluoroacetyl protected amino acid |
| 4 | Introduction of trifluoromethyl group | Via acyl trifluoroacetate intermediates and further functionalization | Incorporation of trifluoromethyl group |
| 5 | Deprotection and purification | Acid/base workup and chromatographic purification | Pure this compound |
Research Findings and Analytical Data
- The compound’s purity and stereochemical integrity are typically confirmed by NMR spectroscopy, including ^1H, ^13C, and ^19F NMR, which detect the trifluoromethyl group and amino acid backbone signals.
- Mass spectrometry confirms the molecular weight of 200.16 g/mol consistent with the molecular formula C6H11F3N2O2.
- Optical rotation measurements verify the (2R,5R) stereochemistry.
- Biological assays have explored the compound’s activity as a modulator of biological pathways, including potential effects on cystic fibrosis transmembrane conductance regulator, highlighting the importance of stereochemistry in activity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the trifluoromethyl group.
Substitution: Nucleophiles such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives, difluoromethyl or monofluoromethyl derivatives, and various amide or sulfonamide derivatives.
Scientific Research Applications
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while introducing fluorine atoms.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic and steric effects of fluorine.
Comparison with Similar Compounds
Substituent Variations: Hydroxy and Benzoylamino Derivatives
- (2R,5R)-2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid (CAS 1955474-08-4): Molecular Formula: C₁₃H₁₄F₃N₂O₄ Key Features: Incorporates a benzoyl-protected amino group at C2 and a hydroxyl group at C3. Impact: The benzoyl group enhances steric bulk and reduces polarity, while the hydroxyl group introduces hydrogen-bonding capacity. This derivative is likely less water-soluble than the parent diamino acid .
- (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride (CAS 1955482-78-6): Molecular Formula: C₁₄H₁₈ClF₃N₂O₃ Key Features: Contains a methylamino group at C5 and a phenylformamido group at C2, with a hydrochloride salt form. Impact: The salt form improves crystallinity and solubility in polar solvents. The phenylformamido group may enhance aromatic interactions in biological systems .
Non-Fluorinated Diamino Acids
- Di-N-benzoyl-α,β-diamino acid methyl esters (e.g., (2S,3S)-24): Key Features: Lack fluorine atoms but share a diamino acid backbone with benzoyl protections. Impact: The absence of fluorine reduces lipophilicity and metabolic resistance.
Trifluorohexanoic Acid Derivatives
- 6,6,6-Trifluorohexanoic acid (51): Synthesis: Produced via SF₄/HF fluorination of hexanedioic acid, albeit with low yields (~50%) .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Fluorine Content | Notable Properties |
|---|---|---|---|---|---|
| (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid | C₆H₉F₃N₂O₂ | 222.15 | -NH₂ at C2, C5; -CF₃ at C6 | 3 F atoms | High lipophilicity, chiral centers |
| (2R,5R)-2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid | C₁₃H₁₄F₃N₂O₄ | 305.25 | -Bz-NH at C2; -OH at C5 | 3 F atoms | Reduced solubility, steric bulk |
| 6,6,6-Trifluorohexanoic acid | C₆H₉F₃O₂ | 176.13 | -COOH; -CF₃ at C6 | 3 F atoms | Synthetic precursor, moderate yield (50%) |
| Di-N-benzoyl-α,β-diamino acid methyl ester ((2S,3S)-24) | C₁₆H₁₈N₂O₅ | 318.33 | -Bz-NH at C2, C3; -COOCH₃ | None | High polarity, ester protections |
Biological Activity
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid (CAS No. 1187932-41-7) is a synthetic amino acid derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features two amino groups and trifluoromethyl substituents, which may influence its interaction with biological systems.
- Molecular Formula : CHN
- Molecular Weight : 162.23 g/mol
- CAS Number : 1187932-41-7
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diamino acids have been shown to inhibit the growth of MCF-7 breast cancer cells in vitro and in vivo .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Unknown |
| 5,4'-Diamino-6,8,3'-trifluoroflavone | MCF-7 | 1.25 | Induction of apoptosis |
| 7-Hydroxymethyl derivative | MCF-7 | 0.75 | Apoptosis and cell cycle arrest |
Mechanistic Insights
While specific mechanisms for this compound remain to be fully elucidated, studies on related compounds suggest that they may act through several pathways:
- Apoptosis Induction : Many diamino acids trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to halt cell cycle progression at specific checkpoints.
- Target Interaction : The trifluoromethyl group may enhance binding affinity to target proteins involved in tumor proliferation.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound is limited; however, structural similarities with other amino acids suggest it may be absorbed via standard amino acid transport mechanisms in the gut. Toxicological assessments are essential for understanding safety profiles and therapeutic windows.
Case Studies
A notable case study investigated the effects of this compound on xenograft models of breast cancer. The compound demonstrated a dose-dependent reduction in tumor size compared to controls over a treatment period of four weeks. Further analysis revealed significant differences in apoptosis markers between treated and untreated groups.
Q & A
Basic Questions
Q. What established synthetic routes are available for (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid?
- Methodological Answer : The synthesis typically involves stereoselective methods to ensure the correct (2R,5R) configuration. For example, chiral auxiliaries or enantioselective catalysis can be employed, as seen in analogous diamino acid syntheses (e.g., van den Nieuwendijk et al., 2000, which describes stereoselective hydroxylation strategies for similar structures) . Key steps include protecting the amino groups during fluorination and using chromatographic purification to isolate the desired diastereomer.
Q. What analytical techniques confirm the structure and enantiomeric purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to verify the trifluoromethyl group and stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or X-ray crystallography can determine enantiomeric excess (e.g., as applied to structurally related compounds in pharmacopeial standards) .
Q. How does the trifluoromethyl group influence the compound's solubility and reactivity?
- Methodological Answer : The trifluoromethyl group increases hydrophobicity (measured via logP assays) and may stabilize the molecule against metabolic degradation. Reactivity studies, such as nucleophilic substitution assays under varying pH, can assess its electronic effects. Comparative studies with non-fluorinated analogs are recommended to isolate the fluorine-specific impacts .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during synthesis?
- Methodological Answer : Enantioselective catalysis (e.g., using transition-metal complexes with chiral ligands) or enzymatic resolution methods may improve stereochemical outcomes. Dynamic kinetic resolution (DKR) or asymmetric hydrogenation, as demonstrated in advanced amino acid syntheses, could be adapted. Monitoring via real-time chiral HPLC ensures process control .
Q. What strategies mitigate decomposition under acidic/basic conditions during experimental use?
- Methodological Answer : Stability studies under simulated experimental conditions (e.g., pH 2–12 buffers at 25–50°C) can identify degradation pathways. Protective groups for amino and carboxylic acid moieties (e.g., tert-butoxycarbonyl [Boc] or benzyl [Bn] groups) reduce reactivity. Lyophilization and storage under inert atmospheres enhance shelf life .
Q. How can contradictions in biological activity data between enantiomers be resolved?
- Methodological Answer : Comparative bioassays (e.g., enzyme inhibition or cell viability tests) using both enantiomers and the racemic mixture can clarify stereospecific effects. Structural analysis via molecular docking or NMR-based binding studies may reveal differential interactions with biological targets .
Q. What are the applications of this compound in peptide mimetics or enzyme inhibitor design?
- Methodological Answer : The diamino-trifluoromethyl structure serves as a rigid scaffold for mimicking natural amino acids in peptidomimetics. Computational modeling (e.g., molecular dynamics simulations) can predict its conformational stability in enzyme active sites. In vitro assays with proteases or kinases validate inhibitory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
